REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].C(N(CC)CC)C.[CH3:13][Si:14](Cl)([CH3:16])[CH3:15]>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-].C1(C=CC(O)=CC=1)O>[CH3:13][Si:14]([CH3:16])([CH3:15])[O:5][CH:1]=[CH:2][CH:3]=[CH2:4] |f:4.5.6|
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
51.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
catalyst
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 30 minutes at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rapidly formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then warmed to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of saturated aq. NaHCO3 (75 ml)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with further portions of benzene (3×50 ml)
|
Type
|
WASH
|
Details
|
washed with 10% KHSO4
|
Type
|
CUSTOM
|
Details
|
the benzene removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a dark brown liquid
|
Type
|
DISTILLATION
|
Details
|
Distillation through a short Vigreaux column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC=CC=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].C(N(CC)CC)C.[CH3:13][Si:14](Cl)([CH3:16])[CH3:15]>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-].C1(C=CC(O)=CC=1)O>[CH3:13][Si:14]([CH3:16])([CH3:15])[O:5][CH:1]=[CH:2][CH:3]=[CH2:4] |f:4.5.6|
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
51.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
catalyst
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 30 minutes at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rapidly formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then warmed to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of saturated aq. NaHCO3 (75 ml)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with further portions of benzene (3×50 ml)
|
Type
|
WASH
|
Details
|
washed with 10% KHSO4
|
Type
|
CUSTOM
|
Details
|
the benzene removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a dark brown liquid
|
Type
|
DISTILLATION
|
Details
|
Distillation through a short Vigreaux column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC=CC=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |